molecular formula C19H13BrN2O B009150 Eudistomine S CAS No. 108335-04-2

Eudistomine S

Cat. No. B009150
M. Wt: 365.2 g/mol
InChI Key: OYTXGTJRWYPFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudistomine S is a natural product isolated from the marine tunicate Eudistoma sp. It has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of Eudistomine S.

Scientific Research Applications

Photoactive Antimicrobial Properties

Eudistomin S, a β-carboline derivative from the Caribbean tunicate Eudistoma olivaceum, has been studied for its photoactive antimicrobial properties. It exhibits phototoxicity against various viruses, bacteria, yeast, and mammalian cells, dependent on UVA exposure. The phototoxic effects vary among different organisms, indicating potential diverse mechanisms of action (Hudson et al., 1988).

Cytotoxicity and DNA Binding

Eudistomin U, part of the eudistomin family, has been synthesized and evaluated for its cytotoxicity against cancer cell lines and human pathogens, showing potent antibacterial activity against Gram-positive bacteria. This research suggests the potential of eudistomins in targeting DNA and their use in cancer therapy (Roggero, Giulietti, & Mulcahy, 2014).

Antibacterial Activity

Eudistomins Y1-Y7, isolated from a Korean tunicate, demonstrated moderate antibacterial activity against Gram-positive bacteria. These findings contribute to understanding the role of eudistomins in natural defense mechanisms and their potential therapeutic applications (Wang, Nam, Lee, & Kang, 2008).

Targeting 40S Ribosome

Eudistomin C, another compound in the eudistomin class, targets the 40S ribosome and inhibits protein translation. This property gives it potent antitumor and antiviral activities, pointing to its potential as a lead compound in drug development (Ota et al., 2016).

Synthetic and Biological Activity Studies

Studies on synthesizing and evaluating the biological activity of eudistomin derivatives, like Eudistomins Y1-Y7, show growth inhibitory activity against cancer cell lines. These studies help in exploring structure-activity relationships and the potential therapeutic value of eudistomins (Jin et al., 2013).

properties

CAS RN

108335-04-2

Product Name

Eudistomine S

Molecular Formula

C19H13BrN2O

Molecular Weight

365.2 g/mol

IUPAC Name

1-(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone

InChI

InChI=1S/C19H13BrN2O/c20-13-6-7-16-15(11-13)14-8-9-21-19(18(14)22-16)17(23)10-12-4-2-1-3-5-12/h1-9,11,22H,10H2

InChI Key

OYTXGTJRWYPFKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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